molecular formula C15H11N3O B1497210 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one

8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one

Cat. No.: B1497210
M. Wt: 249.27 g/mol
InChI Key: SRGIYHDAYZDXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound with the molecular formula C15H11N3O and a molecular weight of 249.27 g/mol. This compound features a complex structure with multiple aromatic rings, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multi-step reactions starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimido[1,2-a]benzimidazoles, which are structurally related, involves the use of carboxylic acid derivatives and other reagents . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or silver oxide, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used. Common reagents include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Compounds with similar structures have shown antiviral and anticancer properties, suggesting potential medical applications.

    Industry: It can be used in the development of new materials with specific properties, such as optoelectronic devices.

Mechanism of Action

The mechanism of action of 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one can be compared with other similar compounds, such as:

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: Indole-based compounds also have aromatic ring systems and are known for their diverse biological activities.

    Carbazole derivatives: These compounds are used in optoelectronic applications and have similar chemical properties.

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

8-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one

InChI

InChI=1S/C15H11N3O/c1-8-2-5-12-11(6-8)10-4-3-9-7-16-15(19)18-13(9)14(10)17-12/h2-7H,1H3,(H2,16,18,19)

InChI Key

SRGIYHDAYZDXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C=CC4=CNC(=O)NC4=C3N=C2C=C1

Origin of Product

United States

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